molecular formula C13H12BrN3O2S B2581885 6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797085-66-5

6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2581885
CAS No.: 1797085-66-5
M. Wt: 354.22
InChI Key: YXTRNWDAOPCOCU-UHFFFAOYSA-N
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Description

6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core substituted with a 2-bromobenzenesulfonyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory effects. Additionally, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine interacts with various proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . By modulating these pathways, it can alter gene expression profiles, leading to changes in cellular metabolism and function. For instance, the inhibition of NF-κB signaling by 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine results in reduced expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Molecular Mechanism

At the molecular level, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its effects through specific binding interactions with target biomolecules. The compound’s bromophenyl group facilitates its binding to the active sites of enzymes, while the sulfonyl moiety enhances its affinity for protein targets . This dual interaction mechanism allows the compound to inhibit enzyme activity effectively and modulate protein functions. Additionally, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Its degradation products have been observed to accumulate over time, potentially influencing long-term cellular functions. In vitro studies have shown that prolonged exposure to 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can lead to sustained inhibition of enzyme activities and persistent changes in gene expression profiles.

Dosage Effects in Animal Models

The effects of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is involved in various metabolic pathways, primarily those related to xenobiotic metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine within tissues is influenced by its affinity for specific protein targets and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors. The subcellular distribution of 6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of pyrido[4,3-d]pyrimidine derivatives with 2-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents can also enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to the presence of the 2-bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a kinase inhibitor and broadens its applicability in medicinal chemistry .

Properties

IUPAC Name

6-(2-bromophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-6-5-12-10(8-17)7-15-9-16-12/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRNWDAOPCOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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